3-Benzyloxy-5-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPJDXRCEJELMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Properties of 3 Benzyloxy 5 Iodopyridine
Chemical Structure and Nomenclature
IUPAC Name: 3-(Benzyloxy)-5-iodopyridine
CAS Number: 1167055-87-9 chemsrc.com
Molecular Formula: C₁₂H₁₀INO
Molecular Weight: 323.12 g/mol
The structure of this compound features a pyridine (B92270) ring substituted at the 3-position with a benzyloxy group and at the 5-position with an iodine atom.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, based on the properties of similar compounds, it is expected to be a solid at room temperature. chembk.com It is likely soluble in common organic solvents like dimethylformamide, ethanol, and methanol. chembk.com The compound is stable under recommended storage conditions. chemsrc.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀INO |
| Molecular Weight | 323.12 g/mol |
| CAS Number | 1167055-87-9 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
Reactivity and Mechanistic Investigations of 3 Benzyloxy 5 Iodopyridine in Organic Transformations
Cross-Coupling Reactions Utilizing the Iodine Moiety
The iodine substituent at the C-5 position of 3-Benzyloxy-5-iodopyridine is the most reactive site for cross-coupling reactions due to the relatively weak C-I bond compared to C-Br or C-Cl bonds. This high reactivity allows for selective functionalization, even in the presence of other, less reactive halides. nrochemistry.com Palladium-catalyzed methods are particularly prominent in leveraging this reactivity to form new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. rsc.orgchemie-brunschwig.ch For substrates like this compound, the general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a suitable organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester derivative. libretexts.orgsigmaaldrich.com This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. libretexts.org For this compound, the Suzuki-Miyaura reaction provides a direct route to 3-benzyloxy-5-arylpyridine derivatives. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base like cesium carbonate. nih.gov The choice of solvent and temperature is crucial, with systems like THF/water often being employed. nih.gov The reactivity pattern generally favors electron-rich boronic acids coupling with electron-poor aryl halides, though the reaction is broadly applicable. nih.gov
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Type |
| Arylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 70-90 °C | 3-Benzyloxy-5-arylpyridine |
| Heteroarylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 3-Benzyloxy-5-heteroarylpyridine |
| Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | CPME/H₂O | 90 °C | 3-Benzyloxy-5-arylpyridine |
This table represents typical conditions for Suzuki-Miyaura coupling reactions based on established protocols for similar aryl iodides. nih.govchinesechemsoc.org
The Sonogashira coupling reaction is a fundamental tool for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org The reaction is uniquely co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base which also often serves as the solvent. nrochemistry.com The reactivity of aryl halides in Sonogashira coupling follows the order I > OTf > Br > Cl, making the iodine atom of this compound an excellent handle for this transformation. nrochemistry.com This reaction allows for the direct introduction of an alkynyl moiety at the C-5 position, yielding 3-benzyloxy-5-(alkynyl)pyridines. Such products are valuable intermediates for creating more complex structures, including fluorescent materials and biologically active compounds. chim.it
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Product Type |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | 3-Benzyloxy-5-(alkynyl)pyridine |
| Phenylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 3-Benzyloxy-5-(phenylethynyl)pyridine |
This table illustrates typical Sonogashira coupling conditions. The reaction is known for its mild conditions and can often be carried out at room temperature. nrochemistry.comchim.it
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is distinguished by its high reactivity and functional group tolerance, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling with an organozinc reagent (R-ZnX) under palladium catalysis, for instance with Pd(PPh₃)₄, provides a reliable method for forming a new carbon-carbon bond at the C-5 position. acs.orgpreprints.org This methodology has been successfully applied to the synthesis of complex pyridine (B92270) and bipyridine structures, which are key components in drug discovery. preprints.org The synthesis of a closely related 3-benzyloxy-5-substituted isothiazole (B42339) has been achieved via Negishi coupling, highlighting the utility of this reaction for similar heterocyclic systems. huggingface.co
| Coupling Partner | Catalyst System | Solvent | Conditions | Product Type |
| Arylzinc Halide | Pd(PPh₃)₄ | THF | Reflux | 3-Benzyloxy-5-arylpyridine |
| Benzylzinc Halide | Pd(dba)₂ / XPhos | THF | Room Temp. to 60 °C | 3-Benzyloxy-5-benzylpyridine |
| Alkylzinc Halide | PdCl₂(dppf) | THF / Dioxane | 60-80 °C | 3-Benzyloxy-5-alkylpyridine |
This table shows representative conditions for Negishi coupling reactions, noted for their high efficiency in forming C-C bonds with organozinc reagents. acs.orgpreprints.org
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction provides a powerful means of attaching vinyl groups to the pyridine ring. The reaction of a related substrate, 2-(benzyloxy)-3-methyl-5-iodopyridine, with a glycal has been studied, demonstrating the applicability of the Heck reaction to this class of compounds. scispace.com In that study, the choice of ligand was found to be critical, with the use of a chelating ligand like 1,3-bis(diphenylphosphino)propane (B126693) (bppp) affording the desired product in high yield (90%), whereas other phosphine (B1218219) ligands gave only moderate yields. scispace.com This indicates that this compound is a viable substrate for Heck couplings, leading to the formation of 5-alkenyl-3-benzyloxypyridines.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Product Type |
| Glycal | Pd(dba)₂ | bppp | Proton Sponge | Acetonitrile | 90% | C-nucleoside precursor |
| Styrene (B11656) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | High | 3-Benzyloxy-5-styrylpyridine |
The data for the glycal coupling partner is based on the reaction with the analogous 2-(benzyloxy)-3-methyl-5-iodopyridine. scispace.com The styrene reaction represents a typical Heck protocol. chim.itorganic-chemistry.org
Palladium-catalyzed carbonylative couplings introduce a carbonyl group (CO) into an organic molecule, typically from carbon monoxide gas or a CO precursor. researchgate.net These reactions are highly valuable for synthesizing carboxylic acid derivatives such as amides, esters, and ketones. When 3-iodopyridine (B74083) is subjected to aminocarbonylation (using an amine as the nucleophile), it can yield N-substituted nicotinamides through a single CO insertion. mdpi.com Under certain conditions, such as elevated CO pressure, a double carbon monoxide insertion can occur, leading to the formation of 3-pyridyl-glyoxylamides (2-oxo-carboxamides). mdpi.comresearchgate.net Similarly, alkoxycarbonylation uses an alcohol as the nucleophile to produce the corresponding benzoate (B1203000) esters. This reactivity makes this compound a versatile precursor for a range of carbonyl-containing pyridine derivatives.
| Reaction Type | Nucleophile | CO Pressure | Catalyst System | Product |
| Aminocarbonylation | Primary/Secondary Amine | 1-10 bar | Pd(OAc)₂ / Phosphine Ligand | 3-Benzyloxy-5-carboxamidopyridine |
| Aminocarbonylation (Double) | Primary Amine | ~40 bar | Pd(OAc)₂ / Phosphine Ligand | 3-Benzyloxy-5-glyoxylamidopyridine |
| Alkoxycarbonylation | Alcohol (e.g., Methanol) | 1-10 bar | Pd(OAc)₂ / Phosphine Ligand | Methyl 3-benzyloxy-pyridine-5-carboxylate |
This table summarizes the outcomes of carbonylative coupling reactions on the 3-iodopyridine scaffold, which are directly applicable to this compound. mdpi.comresearchgate.net
Organometallic Intermediates in Coupling Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for heteroaromatic compounds. It involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. govtpgcdatia.ac.in The pyridine ring is inherently electron-deficient, making it susceptible to SNAr, particularly when substituted with strong electron-withdrawing groups.
In this compound, the electronic nature of the ring is influenced by both the iodo and the benzyloxy substituents. While the benzyloxy group is generally considered electron-donating through resonance, its influence on SNAr reactivity can be complex. Research on related systems has shown that benzyloxy-substituted pyridines can indeed participate in SNAr reactions. acs.org For example, 3-benzyloxy-substituted pyridines can be first fluorinated at the 2-position, and the resulting 2-fluoro-3-benzyloxypyridine intermediate, though sterically and electronically deactivated, successfully undergoes SNAr with various nucleophiles. acs.org This demonstrates that positions on the 3-benzyloxy-pyridine core can be activated towards nucleophilic attack.
Furthermore, the synthesis of alkoxy-iodopyridines often proceeds via an SNAr pathway, where a halogen (like fluorine or chlorine) is displaced by an alkoxide, such as sodium benzylate. nih.govresearchgate.net Under certain harsh conditions, it is also conceivable that the benzyloxy group itself could act as a leaving group in a nucleophilic substitution reaction. cymitquimica.com
Radical Reactions and Mechanistic Pathways
Radical chemistry offers alternative pathways for the functionalization of pyridines, often providing complementary reactivity to ionic processes. Pyridine-boryl radicals, in particular, have emerged as versatile intermediates for C-C bond formation.
Pyridine-boryl radicals can be generated in situ from the reaction of a pyridine derivative, such as 4-cyanopyridine, with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). acs.orgnih.gov Density functional theory (DFT) studies have shown that the pyridine-boryl radical can act as a bifunctional species, serving as both a pyridine precursor and a source of a boryl radical. acs.orgnih.gov This dual reactivity is a key feature of its utility in organic synthesis. The formation of these radicals can also be catalyzed by pyridine itself, leading to pyridine-stabilized boryl radicals that can participate in transition-metal-free borylation reactions under mild conditions. organic-chemistry.org These persistent radicals are generated by mixing a bipyridine with a diboron reagent and can function as highly reducing photoredox catalysts in their excited state. nih.gov
The unique reactivity of pyridine-boryl radicals has been harnessed for the synthesis of C-4 substituted pyridine derivatives. acs.orgnih.gov A proposed mechanism involves the radical addition of the pyridine-boryl radical to an α,β-unsaturated ketone, followed by a C-C coupling step to form the final product. acs.orgnih.gov This novel radical addition/coupling pathway has been supported by controlled experiments. acs.orgnih.gov
An alternative to a Minisci-type mechanism is a radical-radical coupling process. researchgate.netrsc.org For example, the reaction between pyridyl phosphonium (B103445) salts and cyanopyridines using B2pin2 as an electron-transfer reagent is believed to proceed via the coupling of a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical to form the C-C bond. researchgate.net This highlights that selective cross-coupling between two different radical species is a feasible and synthetically valuable transformation when the radicals have different lifetimes. researchgate.net
Table 2: Representative Radical Addition/Coupling Reaction acs.orgnih.gov
| Pyridine Source | Radical Acceptor | Reagent | Product Type |
| 4-Cyanopyridine | α,β-Unsaturated Ketone | Bis(pinacolato)diboron | 4-Substituted Pyridine Derivative |
Other Significant Transformations of the Pyridine Ring System
Beyond substitution and radical reactions, the pyridine nucleus can undergo other important transformations, such as intramolecular cyclizations, to build more complex heterocyclic systems.
Suitably functionalized pyridines can undergo electrophilic intramolecular cyclization to create fused polycyclic aromatic systems. An example is the synthesis of annulated pyridines from primary allylamine-substituted precursors. acs.org This transformation can be mediated by molecular iodine under mild conditions, proceeding through an intramolecular electrophilic aromatic cyclization. acs.org The reaction likely involves the formation of an iodonium (B1229267) ion, which then undergoes a 6-endo-dig cyclization to yield an iodine-substituted, fused pyridine system. d-nb.info This methodology provides a powerful route for constructing complex nitrogen-containing heterocycles, such as pyrazolo[4,3-b]pyridines and thieno[3,2-b]pyridines, from simpler pyridine starting materials. acs.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and energetics of reaction pathways involving pyridine (B92270) derivatives. These calculations are crucial for understanding the subtleties of reaction mechanisms at a molecular level.
The regioselectivity of halogenating substituted pyridines is a critical aspect of their functionalization. DFT calculations have been employed to understand the molecular orbital basis for the highly regioselective halogenation of substituted aromatic rings. aablocks.com For 3,5-disubstituted pyridines, including those with a 3-benzyloxy group, fluorination with silver(II) fluoride (B91410) (AgF₂) has been shown to occur with modest to high selectivity. acs.org
Experimental and computational findings indicate that the reaction proceeds with a preference for fluorination at the C-2 position, adjacent to the electron-donating benzyloxy substituent. acs.org For instance, the fluorination of 3-benzyloxy-5-bromopyridine shows a 4.2-to-1 selectivity for the 2-fluoro product, while 3-benzyloxy-5-(trifluoromethyl)pyridine (B1646071) exhibits a 20-to-1 selectivity for the same position. acs.org This selectivity is attributed to the directing effect of the benzyloxy group. acs.org DFT studies help rationalize these outcomes by analyzing the energies of the possible reaction intermediates and transition states, confirming that the pathway leading to C-2 halogenation is energetically favored.
Regioselectivity in the Fluorination of 3-Benzyloxy-5-Substituted Pyridines
Data illustrates the directing effect of the benzyloxy group in the fluorination of various 3,5-disubstituted pyridines, leading to preferential substitution at the C-2 position. acs.org
| Substituent at C-5 | Selectivity Ratio (C-2 vs. other positions) |
|---|---|
| Bromo (Br) | 4.2 : 1 |
| Cyano (CN) | >20 : 1 |
| Trifluoromethyl (CF₃) | >20 : 1 |
| Phenyl (Ph) | 9.1 : 1 |
While many reactions of benzyloxypyridines are understood through ionic mechanisms, such as nucleophilic aromatic substitution (SNAr), the possibility of radical pathways cannot always be dismissed. cdnsciencepub.com For example, in the mdpi.com-aryl migration of 2-benzyloxypyridines, a reaction related to the Truce-Smiles rearrangement, an ionic mechanism is generally favored, but a radical mechanism has also been considered as a possibility. cdnsciencepub.com DFT calculations are instrumental in comparing the energy barriers of competing ionic and radical pathways to determine the most likely mechanism.
Although specific DFT studies on radical additions to 3-benzyloxy-5-iodopyridine are not extensively documented, the principles are applicable. Radical reactions like the Minisci alkylation are widely used for functionalizing heteroaromatic compounds, including pyridines. umich.edu Computational studies in this area typically focus on the stability of the radical intermediates and the transition states for their addition to the pyridine ring, which governs the regioselectivity of the reaction.
The regioselective lithiation of pyridine derivatives is often controlled by the Complex-Induced Proximity Effect (CIPE). benthamopenarchives.comnih.gov This concept describes a two-step process where an organolithium base first coordinates to a Lewis basic functional group on the substrate, forming a pre-lithiation complex. nih.gov This complex then brings the base into close proximity with a specific C-H bond, facilitating a directed deprotonation that might not be favored based on thermodynamic acidity alone. nih.gov
DFT calculations have been vital in studying the CIPE-mediated lithiation of pyridine derivatives complexed with Lewis acids like boron trifluoride (BF₃). researchgate.netresearchgate.net These computational studies analyze the structure and stability of the pre-lithiation complexes and the subsequent transition states for deprotonation. researchgate.net The calculations help to explain why lithiation occurs at a specific, less acidic position due to the stabilization afforded by the proximity effect. researchgate.netresearchgate.net For instance, in BF₃-complexed 3-picoline, the CIPE directs lithiation preferentially, a phenomenon that can be rationalized and predicted through energetic analysis via DFT. researchgate.net
Conceptual Illustration of CIPE in Pyridine Lithiation
The Complex-Induced Proximity Effect (CIPE) guides the regioselectivity of lithiation by forming a stable pre-coordination complex, directing the base to a specific proton. researchgate.netresearchgate.net
| Substrate | Directing Group | Predicted Lithiation Site | Rationale |
|---|---|---|---|
| BF₃-complexed 3-substituted Pyridine | Pyridine Nitrogen (complexed to BF₃) | C-2 or C-4 | Formation of a stable six-membered ring-like transition state involving the lithium amide, the substrate, and the BF₃ complex. researchgate.netresearchgate.net |
Molecular Modeling and Simulation in Pyridine Synthesis
Beyond mechanistic studies, molecular modeling and simulation play a significant role in the strategic design and synthesis of new pyridine compounds. uiowa.edu Computational screening allows for the in silico evaluation of a large number of potential structures, helping to prioritize synthetic efforts toward candidates with the most promising properties. nih.gov
For example, in the development of new therapeutic agents, computational models are used to predict physicochemical properties such as water solubility, lipophilicity (ClogP), and the likelihood of crossing the blood-brain barrier. nih.gov Molecular docking simulations are also used to predict how pyridine-based ligands will bind to target proteins, such as enzymes or receptors. nih.govnih.gov This structure-guided approach was used in the optimization of 2-amino-3-benzyloxypyridine (B18056) fragments into potent kinase inhibitors. nih.gov By modeling the interactions within the protein's binding pocket, researchers can rationally design modifications to the pyridine scaffold to enhance potency and selectivity. nih.gov
Prediction of Reactivity and Regioselectivity
A primary goal of computational chemistry in this field is the accurate prediction of chemical reactivity and regioselectivity. As demonstrated in the halogenation of 3-benzyloxy-substituted pyridines, computational models can successfully predict that electrophilic attack will occur selectively at the C-2 position. acs.org This predictive power stems from the ability to calculate the electron density at various positions on the pyridine ring and to model the stability of reaction intermediates. aablocks.com
Similarly, the regioselectivity of metal-catalyzed cross-coupling reactions can be predicted. DFT calculations can model the pre-coordination of the catalyst with the substituted pyridine. By evaluating the energetics of these initial complexes, it is possible to predict which position (e.g., the C-I bond vs. another C-halogen bond) will be most reactive. The CIPE model also serves as a powerful predictive tool for understanding and planning regioselective syntheses via directed metalation. researchgate.net These predictive capabilities are invaluable for minimizing trial-and-error in the laboratory and accelerating the development of efficient synthetic routes to complex molecules.
Advanced Spectroscopic Analysis in Reaction Monitoring and Intermediate Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-Benzyloxy-5-iodopyridine. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, detailed information about the molecular framework can be obtained.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the benzylic methylene group, and the phenyl ring. The protons on the pyridine ring (H-2, H-4, and H-6) would appear as distinct multiplets in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the ring current. The benzylic protons (-CH₂-) would typically present as a singlet, integrating to two protons, with a chemical shift characteristic of protons adjacent to both an oxygen atom and a phenyl group. The protons of the phenyl ring would also resonate in the aromatic region, likely as a complex multiplet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would appear at chemical shifts characteristic of aromatic heterocyclic systems. The presence of the iodine atom would significantly influence the chemical shift of the carbon to which it is attached (C-5) due to the heavy atom effect. The benzylic carbon would have a characteristic shift, and the carbons of the phenyl ring would show a pattern of signals typical for a monosubstituted benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | 8.0 - 8.2 | d |
| Pyridine H-4 | 7.5 - 7.7 | dd |
| Pyridine H-6 | 8.3 - 8.5 | d |
| Benzyl (B1604629) -CH₂- | 5.1 - 5.3 | s |
| Phenyl H | 7.2 - 7.5 | m |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet, m = multiplet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 145 - 150 |
| Pyridine C-3 | 155 - 160 |
| Pyridine C-4 | 120 - 125 |
| Pyridine C-5 | 90 - 95 |
| Pyridine C-6 | 150 - 155 |
| Benzyl -CH₂- | 65 - 70 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques in Reaction Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the context of this compound, mass spectrometry is crucial for confirming the identity of the final product and for monitoring the progress of its synthesis by identifying reactants, intermediates, and byproducts.
Upon ionization in a mass spectrometer, this compound would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy.
The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for benzylic ethers is the cleavage of the benzylic C-O bond. For this compound, this would likely lead to the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. Another significant fragment would be the iodinated pyridinol radical cation resulting from the loss of the benzyl group. Further fragmentation of the pyridine ring could also be observed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Identity |
| [M]⁺ | 325 | Molecular Ion |
| [M - C₇H₇]⁺ | 234 | [Iodopyridinol]⁺ |
| [C₇H₇]⁺ | 91 | Benzyl Cation |
Note: Predicted m/z values are based on the most common isotopes. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of iodine-containing fragments.
Applications of 3 Benzyloxy 5 Iodopyridine and Its Derivatives in Target Oriented Synthesis
Role as a Building Block in Complex Organic Molecule Synthesis
3-Benzyloxy-5-iodopyridine serves as a fundamental scaffold for the assembly of intricate organic molecules. Its utility stems from the ability to selectively functionalize the iodine-bearing carbon and later modify or deprotect the benzyloxy group. This dual functionality enables chemists to introduce molecular complexity in a controlled, stepwise manner. The pyridine (B92270) core itself is a privileged structure in medicinal chemistry, and this pre-functionalized variant provides an efficient entry point to a range of substituted pyridine derivatives.
The C-I bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively enabling the linkage of the pyridyl core to other complex fragments.
Table 1: Examples of Reactions Utilizing Iodopyridine Scaffolds
| Reaction Type | Reagents | Product Type | Application |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd catalyst, Base | Biaryl compounds | Synthesis of natural products, pharmaceuticals |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Aryl alkynes | Construction of conjugated systems, drug scaffolds |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Aryl amines | Introduction of nitrogen-containing functional groups |
Strategies for Diversifying Chemical Libraries for Biological Screening
The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. This compound is an ideal starting material for creating such libraries. The reactivity of the iodine atom allows for the parallel synthesis of a multitude of analogs from a common intermediate. By employing various coupling partners in reactions like the Suzuki or Sonogashira couplings, a wide range of substituents can be introduced at the 5-position of the pyridine ring.
Furthermore, the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be subjected to a second round of diversification through etherification, esterification, or other functionalizations. This two-pronged approach allows for the rapid generation of a large matrix of related compounds, which can then be screened for biological activity. This strategy is particularly effective for exploring the structure-activity relationships (SAR) of a given pharmacophore. The increasing popularity of spirocycles in drug discovery, which are noted for their three-dimensional structures, presents another avenue for diversification where functionalized building blocks like this compound can be incorporated. nih.govresearchgate.net
Late-Stage Functionalization in Complex Pharmaceutical and Agrochemical Intermediates
Late-stage functionalization (LSF) is a powerful strategy in medicinal and agrochemical chemistry that involves introducing functional groups into a complex molecule at one of the final steps of its synthesis. nih.govscispace.com This approach avoids the need for lengthy de novo synthesis of each analog and allows for direct modification of advanced, drug-like intermediates. rwth-aachen.demorressier.com The iodo-substituent of this compound makes it an excellent substrate for LSF.
In a typical scenario, a complex molecule containing the this compound moiety can be assembled, and the iodine atom is carried through multiple synthetic steps. In the final stages, this iodine can be selectively converted into a variety of other functional groups using well-established cross-coupling chemistry. nih.gov This allows chemists to fine-tune the properties of a lead compound, such as its potency, selectivity, or metabolic stability, without altering the core scaffold. For example, replacing the iodine with different aryl, heteroaryl, or alkyl groups can significantly impact the molecule's interaction with its biological target.
Synthesis of Specific Advanced Intermediates
Beyond its general utility, this compound and its derivatives are key precursors for the synthesis of specific classes of high-value heterocyclic compounds.
Imidazo[4,5-b]pyridines and their isomers are important heterocyclic systems that are structurally analogous to purines and exhibit a wide range of biological activities, including anticancer and antimicrobial properties. eurjchem.comnih.govijpbs.comnih.gov The synthesis of substituted imidazo[4,5-b]pyridines often begins with appropriately functionalized 2,3-diaminopyridines.
This compound can be elaborated into a 2,3-diaminopyridine (B105623) intermediate through a sequence of reactions, such as nitration followed by reduction and amination. Once the diamine is formed, condensation with aldehydes, carboxylic acids, or their equivalents leads to the formation of the fused imidazole (B134444) ring. The benzyloxy and iodo groups carried over from the starting material provide further opportunities for modification in the final imidazopyridine product.
Table 2: General Synthetic Route to Substituted Imidazo[4,5-b]pyridines
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Substituted Pyridine | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitropyridine |
| 2 | Nitropyridine | Aminating agent (e.g., Buchwald-Hartwig) | Aminonitropyridine |
| 3 | Aminonitropyridine | Reducing agent (e.g., SnCl₂, H₂, Pd/C) | Diaminopyridine |
Spirocyclic systems, which contain two rings connected by a single common atom, are increasingly sought-after scaffolds in drug design due to their rigid, three-dimensional conformations. beilstein-journals.orgnih.gov The synthesis of these complex structures often relies on intramolecular cyclization reactions. This compound can be used to construct intermediates that are primed for such spirocyclizations.
For instance, the iodine atom can be used in a transition-metal-catalyzed reaction (e.g., an intramolecular Heck reaction) to form a new ring fused at a position adjacent to the pyridine. Alternatively, the pyridine ring itself can be part of a larger precursor that undergoes cyclization to form a spiro-center. The versatility of the iodo- and benzyloxy- groups allows for the creation of diverse precursors for a range of different spirocyclic systems. beilstein-journals.org
The total synthesis of natural products is a benchmark for the power of modern synthetic methods. Toddaquinoline, a benzo[h]quinoline (B1196314) natural product, represents a challenging synthetic target. nih.gov The construction of its polycyclic aromatic core requires the strategic assembly of functionalized precursors.
A key step in the synthesis of toddaquinoline involves the creation of a biaryl linkage followed by a cyclization to form the quinoline (B57606) system. A functionalized pyridyl derivative, such as one derived from this compound, serves as a crucial building block for the pyridine portion of the final molecule. Retrosynthetic analysis of toddaquinoline highlights the importance of using a pre-functionalized pyridine to control the regiochemistry of the cyclization and to install the required oxygenation pattern on the final natural product. nih.govrsc.org The benzyloxy group serves as a protected form of the hydroxyl group found in the natural product, while the iodo group facilitates the key bond-forming reactions needed to assemble the polycyclic framework.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Transformations
The iodine atom on the 3-Benzyloxy-5-iodopyridine scaffold is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Future research is focused on developing novel catalytic systems to enhance the efficiency, scope, and selectivity of these transformations.
Key areas of development include:
Advanced Ligand Design: The creation of more sophisticated phosphine (B1218219), N-heterocyclic carbene (NHC), and pincer ligands can lead to palladium or copper catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs). These advanced catalysts can enable couplings with previously challenging substrates under milder conditions.
Photoredox Catalysis: The integration of visible-light photoredox catalysis with traditional metal catalysis opens new pathways for radical-based transformations. For a substrate like this compound, this could enable novel C-C and C-heteroatom bond formations that are complementary to traditional two-electron pathways.
Nanocatalysis: The use of metal nanoparticles (e.g., Pd, Cu, Ni) as catalysts offers advantages such as high surface-area-to-volume ratios and potential recyclability. Research is aimed at developing stable and highly active nanocatalysts for coupling reactions involving iodopyridine substrates.
| Catalyst System | Transformation Type | Potential Advantage for this compound |
| Pd(OAc)₂ with Buchwald Ligands | Suzuki, Buchwald-Hartwig Coupling | High efficiency for C-C and C-N bond formation with a broad range of boronic acids and amines. |
| CuI / N,N-Ligand | Sonogashira, Ullmann Coupling | Cost-effective catalysis for C-C (alkyne) and C-O/C-N bond formation. |
| Ni(cod)₂ with NHC Ligands | Cross-coupling Reactions | Enables reactions with a wider array of electrophiles and nucleophiles, including organosilicon and organozinc reagents. |
| Iridium or Ruthenium Photocatalysts | Photoredox-mediated Coupling | Access to radical-based pathways for alkylation or arylation under very mild, light-driven conditions. |
Sustainable and Green Chemistry Approaches to Pyridine (B92270) Synthesis
Traditional methods for synthesizing substituted pyridines often involve harsh conditions, toxic reagents, and significant waste generation. nih.gov Modern research is intensely focused on developing more sustainable and environmentally benign synthetic routes. nih.govacs.org
Future green chemistry approaches applicable to the synthesis of this compound and its analogues include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs where precursors for the pyridine ring are combined with the benzyloxy and iodo functionalities (or their precursors) can dramatically improve atom economy and reduce the number of synthetic steps and purification procedures. nih.govacs.org
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents (e.g., Cyrene, 2-MeTHF) is a key objective.
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses are being explored to reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These techniques often lead to higher yields and cleaner reaction profiles. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow manufacturing is a major trend in modern chemistry, offering enhanced safety, scalability, and process control. acs.org The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.
Key prospects in this area are:
Continuous Synthesis: Developing a multi-step continuous flow process where the pyridine core is synthesized, functionalized (e.g., iodinated and benzylated), and purified in an integrated system. This reduces manual handling and improves reproducibility.
Automated Reaction Optimization: Integrating flow reactors with real-time analytical tools (e.g., in-line IR, NMR, or HPLC) and machine learning algorithms allows for the rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) for transformations involving this compound.
Telescoped Reactions: Flow chemistry enables "telescoped" reactions where the product of one reaction is directly fed into the next reactor without isolation. For example, a cross-coupling reaction using this compound could be directly followed by a debenzylation step in a subsequent reactor coil. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Often inefficient, potential for hot spots. | Highly efficient, excellent temperature control. |
| Safety | Handling large volumes of reagents can be hazardous. | Small reactor volumes minimize risk. acs.org |
| Scalability | Challenging, often requires re-optimization. | Straightforward by extending run time. researchgate.net |
| Reproducibility | Can vary between batches. | High, due to precise process control. |
Exploration of New Reactivity Modes and Mechanistic Discoveries
While the iodine substituent is a well-established handle for cross-coupling, future research will explore novel reactivity modes to further expand the synthetic utility of this compound.
Emerging areas of investigation include:
Halogen Bonding Catalysis: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can be used to direct or catalyze reactions. Research into using the iodo-group of the pyridine to control the stereochemistry or regiochemistry of subsequent transformations is a nascent field.
Radical-based Transformations: Beyond photoredox catalysis, exploring other methods to generate pyridyl radicals from the C-I bond can lead to new functionalization strategies. nih.gov This includes electrochemical methods or the use of radical initiators to trigger novel cyclization or addition reactions.
Iodine(III) Chemistry: Oxidation of the iodo-group to a hypervalent iodine(III) species would transform it from an electrophilic coupling site into a powerful electrophilic group transfer reagent, enabling unique functionalizations such as alkynylation, azidation, or trifluoromethylation at that position.
Expanding the Scope of Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is the practice of introducing chemical modifications at the final stages of a synthetic sequence, which is invaluable in medicinal chemistry for rapidly generating analogues of complex molecules for structure-activity relationship (SAR) studies. researchgate.netnih.gov this compound is an ideal building block for LSF strategies.
Future directions will likely focus on:
Vector-Based Diversification: Using this compound as a "vector," it can be attached to a core molecule of interest. The exposed iodo-group then serves as a versatile anchor point for a second round of diversification, allowing for the introduction of a wide array of chemical groups deep within a complex molecular architecture. nih.gov
Bioorthogonal Chemistry: Developing reactions involving the iodopyridine moiety that are bioorthogonal—meaning they can proceed in a biological environment without interfering with native biochemical processes. This could allow for the modification of biomolecules tagged with this pyridine derivative.
Fluorination and Radio-iodination: The development of methods for facile halogen exchange (I to F or radioactive I) on complex molecules derived from this compound is of high interest for pharmaceutical and medical imaging applications. acs.org
Q & A
Q. What are the optimal synthetic routes for preparing 3-Benzyloxy-5-iodopyridine with high purity?
- Methodological Answer : A common approach involves protecting the hydroxyl group of 5-hydroxypyridine with benzyl chloride under basic conditions (e.g., K₂CO₃/DMF), followed by regioselective iodination using N-iodosuccinimide (NIS) in acetic acid . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97% by HPLC). Confirm structural integrity using -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry (expected molecular ion peak at m/z 327.03 for C₁₂H₁₀INO). Store the compound at 0–6°C in amber vials to prevent degradation .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature fluctuations (4°C, 25°C, 40°C) over 30 days. Monitor degradation using HPLC with a C18 column (acetonitrile/water mobile phase) and track changes in purity. FT-IR can identify oxidative byproducts (e.g., loss of benzyloxy C-O stretch at ~1250 cm⁻¹). Evidence suggests refrigeration (0–6°C) and desiccation minimize decomposition .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Combine -NMR (to confirm benzyloxy protons at δ 5.1–5.3 ppm and pyridine ring protons), -NMR (to identify iodine-substituted carbon at ~90 ppm), and high-resolution mass spectrometry (HRMS) for exact mass validation. Cross-reference with IR spectroscopy for functional group verification (C-I stretch at ~500 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). Kinetic studies using in situ -NMR or GC-MS can track reaction progress. Compare yields with analogous bromo/chloro derivatives to assess leaving group efficacy. DFT calculations (e.g., B3LYP/6-31G*) may predict regioselectivity in polyhalogenated systems .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in heterocyclic syntheses?
- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) can identify optimal conditions. Use Design of Experiments (DoE) to model interactions between variables. Validate findings with control experiments (e.g., omitting the catalyst or ligand). Cross-check results against literature using meta-analysis tools (e.g., RevMan) to account for publication bias .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity. Use QSAR models trained on datasets of pyridine derivatives to correlate substituent effects (e.g., Hammett σ constants) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Address model limitations by incorporating solvation effects (explicit water models) .
Q. What methodologies address low yields in large-scale syntheses of this compound?
- Methodological Answer : Optimize stoichiometry using flow chemistry to enhance heat/mass transfer. Replace NIS with cheaper iodinating agents (e.g., I₂/HIO₃) while monitoring side reactions via inline FTIR. Implement continuous crystallization to improve yield and particle size distribution. Process analytical technology (PAT) ensures real-time quality control .
Methodological Considerations for Future Research
- Data Triangulation : Combine experimental results with computational predictions and literature meta-analyses to strengthen conclusions .
- Ethical Reporting : Disclose limitations (e.g., solvent toxicity, byproduct formation) and suggest mitigations in publications .
- Open Science : Share crystallographic data (CCDC) and synthetic protocols in public repositories to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
